2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methylphenyl)acetamide
説明
特性
IUPAC Name |
2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O3/c1-17-5-11-20(12-6-17)27-24(29)16-31-23-4-2-3-22-21(23)13-14-28(25(22)30)15-18-7-9-19(26)10-8-18/h2-12H,13-16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNLKDOMQVWKMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the 4-bromophenylmethyl intermediate: This can be achieved through the bromination of phenylmethyl compounds using bromine or other brominating agents.
Construction of the dihydroisoquinolinone core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the intermediates:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl and dihydroisoquinolinone moieties.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
科学的研究の応用
Medicinal Chemistry: The compound’s structure suggests it could interact with biological targets, making it a candidate for drug development.
Materials Science: Its unique chemical properties may make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound could be used as a tool to study various biological processes, particularly those involving its molecular targets.
作用機序
The mechanism of action of 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methylphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
4-bromophenylacetic acid: Shares the bromophenyl group but lacks the dihydroisoquinolinone and acetamide moieties.
N-(4-methylphenyl)acetamide: Contains the acetamide group but lacks the bromophenyl and dihydroisoquinolinone moieties.
Uniqueness
The uniqueness of 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methylphenyl)acetamide lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.
生物活性
The compound 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methylphenyl)acetamide is a complex organic molecule that incorporates various pharmacophoric elements. Its structure suggests potential biological activity, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The IUPAC name of the compound indicates its intricate structure comprising a tetrahydroisoquinoline core with a bromophenyl substituent and an acetamide group. The molecular formula is with a molecular weight of approximately 440.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H24BrN2O3 |
| Molecular Weight | 440.36 g/mol |
| IUPAC Name | 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methylphenyl)acetamide |
| CAS Number | Not available |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. Preliminary studies suggest that the tetrahydroisoquinoline moiety may influence neurotransmitter systems and modulate neuroprotective effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors.
- Neuroprotective Effects : The structure suggests potential interactions with neurotrophic factors.
Biological Activity
Research indicates that compounds similar to 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methylphenyl)acetamide exhibit a range of biological activities:
Antioxidant Activity
Studies have shown that tetrahydroisoquinoline derivatives possess significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Anticancer Properties
Preliminary investigations into related compounds have indicated potential anticancer effects through apoptosis induction in various cancer cell lines.
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, this compound may protect against neurodegeneration by modulating neurotransmitter levels and reducing inflammation.
Q & A
Q. What are the key synthetic steps for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves sequential coupling reactions, starting with the formation of the tetrahydroisoquinoline core, followed by bromophenylmethyl substitution and acetamide linkage. Critical steps include nucleophilic aromatic substitution and amide bond formation. Optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .
- Catalyst use : Bases such as K₂CO₃ or NaH improve coupling reactions .
- Temperature control : Maintaining 60–80°C minimizes side products . Post-synthesis purification via column chromatography or recrystallization ensures purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm for bromophenyl) and acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak matching C₂₅H₂₄BrN₂O₃) .
- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .
Q. What in vitro assays are used to evaluate its anticancer potential?
- MTT assay : Measures cytotoxicity in cancer cell lines (e.g., IC₅₀ values against HeLa or MCF-7 cells) .
- Apoptosis assays : Flow cytometry to detect Annexin V/PI staining .
- Cell cycle analysis : Flow cytometry to assess G1/S phase arrest .
Q. How do structural analogs inform hypotheses about its pharmacological targets?
Analog studies (e.g., chlorophenyl or methoxyphenyl variants) suggest targets like topoisomerase II or kinase enzymes. For example:
| Substituent | Biological Activity | Target |
|---|---|---|
| 4-Bromophenyl | Anticancer | DNA intercalation |
| 4-Methylphenyl | Anti-inflammatory | COX-2 inhibition |
| Structural comparisons highlight the bromophenyl group’s role in DNA binding . |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity across studies?
- Dose-response analysis : Confirm activity thresholds (e.g., EC₅₀ vs. IC₅₀ discrepancies) .
- Assay standardization : Control variables like cell passage number or serum concentration .
- Structural analogs : Compare substituent effects (e.g., bromine vs. chlorine) to isolate pharmacophores .
Q. What computational methods predict target interactions and metabolic stability?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., PARP-1) .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR models : Corrogate substituent electronegativity with metabolic half-life (e.g., bromine enhances CYP450 resistance) .
Q. How can solubility be improved for in vivo studies without altering the core structure?
- Prodrug design : Introduce phosphate esters at the acetamide group, hydrolyzed in vivo .
- Formulation : Use cyclodextrin inclusion complexes or lipid nanoparticles .
- Salt formation : Convert free base to hydrochloride salt for enhanced aqueous solubility .
Q. Which substituents should be prioritized in SAR studies to elucidate bioactivity?
- Bromophenyl group : Test halogen size (Br vs. Cl) for steric and electronic effects on target binding .
- Methylphenyl acetamide : Explore para vs. ortho substitution to optimize pharmacokinetics .
- Oxygen heterocycles : Modify the tetrahydroisoquinoline core to assess ring size impact .
Q. What strategies identify and mitigate synthetic impurities?
- HPLC-MS : Detect side products (e.g., unreacted intermediates or oxidation byproducts) .
- Recrystallization : Use ethanol/water mixtures to remove hydrophilic impurities .
- Reaction monitoring : In situ FTIR or TLC to track progress and halt reactions at optimal conversion .
Q. How can in silico predictions of metabolic stability be validated experimentally?
- Microsomal assays : Incubate with liver microsomes to measure t₁/₂ and identify CYP450 metabolites .
- Hepatocyte models : Primary human hepatocytes provide in vivo-like degradation profiles .
- LC-MS/MS : Quantify metabolite formation (e.g., hydroxylation or demethylation products) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
